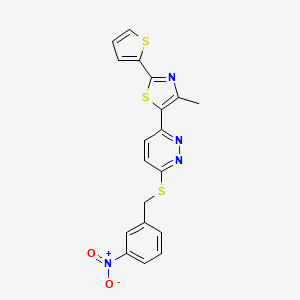
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a nucleoside that plays a crucial role in various physiological and pathological processes, including neurotransmission, cardiovascular function, and inflammation. Adenosine receptors are G protein-coupled receptors that are classified into four subtypes: A1, A2A, A2B, and A3. Among them, the A1 receptor is widely distributed in the central nervous system and peripheral tissues and is involved in the modulation of pain, sleep, locomotion, and cognition.
Mecanismo De Acción
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and prevents adenosine from binding and activating the receptor. The binding of adenosine to the A1 receptor leads to the activation of a signaling pathway that involves the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in the hyperpolarization of the cell membrane and the suppression of neurotransmitter release. By blocking the A1 receptor, (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide prevents these effects and can reverse the effects of adenosine on neurotransmission, cardiovascular function, and inflammation.
Biochemical and Physiological Effects
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects depending on the tissue and the experimental conditions. For example, (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has been shown to increase the release of dopamine in the striatum and the nucleus accumbens, suggesting that adenosine A1 receptor activation may inhibit dopaminergic neurotransmission. (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has also been shown to increase the heart rate and blood pressure in anesthetized rats, suggesting that adenosine A1 receptor activation may play a role in the regulation of cardiovascular function. Moreover, (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting that adenosine A1 receptor activation may promote inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for the adenosine A1 receptor, which allows for the specific blockade of this receptor without affecting other adenosine receptor subtypes or other neurotransmitter systems. Another advantage is its well-characterized pharmacological profile, which allows for the precise control of the dose and the duration of the treatment. However, one limitation is its relatively low solubility, which may require the use of organic solvents or other solubilization methods. Another limitation is its potential off-target effects, which may occur at high concentrations or prolonged exposure.
Direcciones Futuras
There are several future directions for the research on (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide and the adenosine A1 receptor. One direction is the investigation of the role of adenosine A1 receptor activation in the modulation of synaptic plasticity and learning and memory. Another direction is the exploration of the potential therapeutic applications of adenosine A1 receptor antagonists in neurological and cardiovascular diseases, such as Alzheimer's disease, Parkinson's disease, and hypertension. Moreover, the development of novel adenosine A1 receptor ligands with improved selectivity, potency, and pharmacokinetic properties may lead to the discovery of new drugs for the treatment of various disorders.
Métodos De Síntesis
The synthesis of (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide involves several steps, starting from the reaction of 2,3-dichloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with (3S,4S)-4-methylpyrrolidine-3-carboxamide in the presence of a base to yield the desired product. The overall yield of the synthesis is around 20%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has been extensively used as a pharmacological tool to investigate the role of adenosine A1 receptors in various physiological and pathological processes. For example, (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has been used to study the effects of adenosine A1 receptor activation on neurotransmission in the brain, particularly in the hippocampus and the striatum. (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has also been used to investigate the role of adenosine A1 receptors in cardiovascular function, particularly in the regulation of blood pressure and heart rate. Moreover, (3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide has been used to study the effects of adenosine A1 receptor blockade on inflammation and pain.
Propiedades
IUPAC Name |
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-6-4-17(5-8(6)11(15)18)12(19)7-2-3-16-10(14)9(7)13/h2-3,6,8H,4-5H2,1H3,(H2,15,18)/t6-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBBBRMSBOIDDO-HTRCEHHLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)N)C(=O)C2=C(C(=NC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)N)C(=O)C2=C(C(=NC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-(2,3-dichloropyridine-4-carbonyl)-4-methylpyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

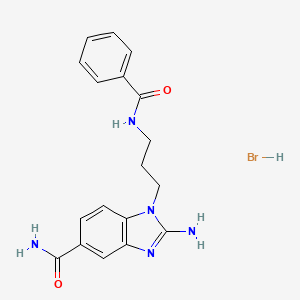

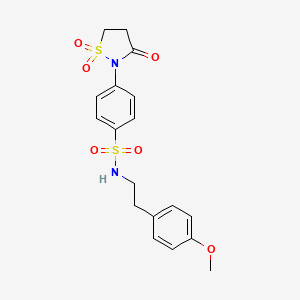
![2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2623262.png)

![Methyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2623268.png)

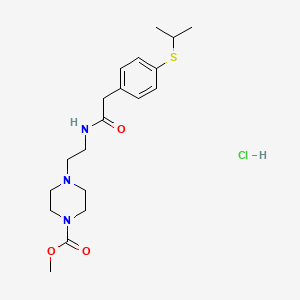

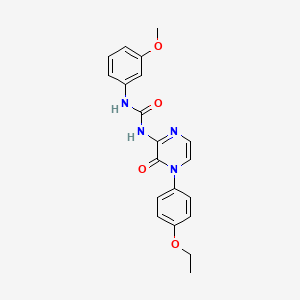

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2623277.png)

